molecular formula C14H11NO2 B13509505 2-[4-(Hydroxymethyl)phenoxy]benzonitrile

2-[4-(Hydroxymethyl)phenoxy]benzonitrile

Cat. No.: B13509505
M. Wt: 225.24 g/mol
InChI Key: PTJBIEPYEKWSSY-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a hydroxymethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-(Hydroxymethyl)benzonitrile with 2-bromophenol in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst under reflux conditions . The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Hydroxymethyl)phenoxy]benzonitrile is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenoxy and benzonitrile groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Hydroxymethyl)phenoxy]benzonitrile is unique due to the presence of both the hydroxymethyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Biological Activity

2-[4-(Hydroxymethyl)phenoxy]benzonitrile, with the molecular formula C15H13NO2, is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to a phenoxy group, which is further substituted with a hydroxymethyl group. This structure facilitates various interactions within biological systems, potentially influencing enzyme activity and receptor binding.

PropertyValue
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS Number 888967-61-1
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The phenoxide ion from 4-(hydroxymethyl)phenol attacks the chloromethyl group of 2-chloromethylbenzonitrile, leading to the formation of the desired compound with high yield when optimized properly.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups present allow for hydrogen bonding and other interactions that can modulate its activity within biological systems .

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These studies demonstrate its potential as an effective agent against various bacterial strains, suggesting a mechanism involving disruption of microbial cell wall synthesis .
  • Anticancer Properties : In vitro studies have shown that this compound may inhibit the proliferation of cancer cells through apoptosis induction. The presence of the hydroxymethyl group enhances its interaction with cellular targets involved in cancer progression .
  • Enzyme Inhibition : Preliminary findings suggest that this compound can inhibit specific enzymes related to inflammatory pathways. This inhibition could lead to reduced inflammation in various disease models, indicating its potential therapeutic role in treating inflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundBiological ActivityReference
2-Hydroxy-5-nitrophenylbenzene Moderate antimicrobial effects
4-Hydroxymethylphenol Antioxidant and anticancer properties
Benzonitrile derivatives Diverse biological activities

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H11NO2/c15-9-12-3-1-2-4-14(12)17-13-7-5-11(10-16)6-8-13/h1-8,16H,10H2

InChI Key

PTJBIEPYEKWSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CO

Origin of Product

United States

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